molecular formula C12H12N2O3 B12597324 3-Cinnolinecarboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo- CAS No. 612511-90-7

3-Cinnolinecarboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-

Cat. No.: B12597324
CAS No.: 612511-90-7
M. Wt: 232.23 g/mol
InChI Key: IBQBFUNFYVVSPR-UHFFFAOYSA-N
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Description

3-Cinnolinecarboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo- is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by its unique structure, which includes a cinnoline ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cinnolinecarboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cinnolinecarboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .

Scientific Research Applications

3-Cinnolinecarboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Cinnolinecarboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the nature of the substituents on the cinnoline ring .

Comparison with Similar Compounds

Properties

CAS No.

612511-90-7

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

1-ethyl-7-methyl-4-oxocinnoline-3-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c1-3-14-9-6-7(2)4-5-8(9)11(15)10(13-14)12(16)17/h4-6H,3H2,1-2H3,(H,16,17)

InChI Key

IBQBFUNFYVVSPR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)C)C(=O)C(=N1)C(=O)O

Origin of Product

United States

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